molecular formula C25H18N4O4S B2943873 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 946215-10-7

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B2943873
CAS No.: 946215-10-7
M. Wt: 470.5
InChI Key: CKYAXWOXHAZJTL-UHFFFAOYSA-N
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Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a synthetic small molecule of high interest in medicinal chemistry and pharmacological research. This complex hybrid compound features three distinct pharmacophoric units: a 1,3-benzodioxole ring, a 1,2,4-oxadiazole heterocycle, and a 4-quinazolinone core. The presence of these moieties suggests potential for multi-target biological activity. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and binding affinity in drug design . The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common structural feature in compounds that have demonstrated significant activity in scientific studies, including investigations into kinase inhibition . Furthermore, research on structurally related molecules containing the benzo[d][1,3]dioxol-5-yl group has shown promise in overcoming cancer chemoresistance via dual mechanisms, such as inhibition of angiogenesis (e.g., by targeting VEGFR) and suppression of P-glycoprotein (P-gp/ABCB1) efflux pump activity . This indicates that compounds of this class are valuable tools for studying Multi-Drug Resistance (MDR) reversal in oncology research. The quinazolinone scaffold is another privileged structure in medicinal chemistry, associated with a wide range of biological activities. Given its intricate structure, this compound is supplied For Research Use Only and is intended as a key intermediate or investigative tool for in vitro studies in hit-to-lead optimization campaigns, mechanism of action studies, and the development of novel therapeutic agents for diseases such as cancer. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c1-15-6-9-17(10-7-15)29-24(30)18-4-2-3-5-19(18)26-25(29)34-13-22-27-23(28-33-22)16-8-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYAXWOXHAZJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one typically involves a multi-step process:

  • Formation of Intermediate Compounds:

    • Step 1: Synthesis begins with the formation of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole through the cyclization of benzodioxole carboxylic acid derivatives with hydrazine derivatives.

    • Step 2: The intermediate is then subjected to a thiolation reaction to introduce the thio-methyl group.

  • Final Assembly:

    • Step 3: The resultant intermediate is then condensed with 4-(p-tolyl)quinazolinone under controlled conditions, typically using a suitable condensing agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial to ensure high yields and purity. This involves:

  • Choosing appropriate solvents and catalysts.

  • Using advanced purification techniques such as recrystallization or chromatography.

  • Implementing rigorous quality control measures to monitor the intermediate stages and final product.

Types of Reactions it Undergoes:

  • Oxidation: Oxidative conditions can alter the thio-methyl group to sulfoxides or sulfones.

  • Reduction: Reduction can potentially affect the oxadiazole ring, leading to the formation of amine derivatives.

  • Substitution: Various substitutions can occur on the quinazolinone or oxadiazole rings, especially on the aromatic parts.

Common Reagents and Conditions:

  • Oxidation: Use of H2O2 or mCPBA (meta-Chloroperoxybenzoic acid) under controlled temperatures.

  • Reduction: Use of LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

  • Substitution: Reagents like alkyl halides or acid chlorides in the presence of bases or acidic conditions.

Major Products Formed:

  • From oxidation: Sulfoxide or sulfone derivatives.

  • From reduction: Amino derivatives of the oxadiazole ring.

  • From substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one has shown promise in various fields:

  • Medicinal Chemistry: Potential as an anti-cancer agent, antimicrobial properties, and possibly as a central nervous system agent.

  • Biological Research: Used in the study of enzyme inhibition, particularly kinase inhibition due to the quinazolinone core.

  • Industrial Applications: Utilized in materials science for the synthesis of polymers and other advanced materials.

Molecular Targets and Pathways:

  • The compound interacts with various biological targets, primarily through binding to active sites of enzymes or receptors.

  • Kinase Inhibition: It may inhibit kinases by occupying the ATP binding site, thereby preventing phosphorylation events crucial for cell signaling.

  • Antimicrobial Action: Interaction with microbial enzymes, disrupting metabolic processes.

Comparison with Other Compounds:

  • Structure-Activity Relationship (SAR): Compared to other quinazolinone derivatives, the presence of the oxadiazole and benzo[d][1,3]dioxole rings imparts unique electronic and steric properties.

  • Uniqueness: The unique combination of functional groups allows for diverse reactivity and interaction with biological targets, which may be less pronounced in similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Compound Class Key Features Biological Relevance Reference
Quinazolinone-Oxadiazole Hybrids - Target compound : p-Tolyl, methylenedioxyphenyl, thioether linkage.
- Analog () : 4-Chlorobenzyl substituent instead of p-tolyl.
Increased lipophilicity (p-tolyl vs. chlorobenzyl) may enhance bioavailability. Thioether improves stability over sulfide/sulfone derivatives.
Tetrahydroimidazoquinazolinones - : 4-Chlorophenyl, thioxo group.
- Key difference : Imidazo-fused quinazolinone core.
Thioxo group may enable tautomerism, altering reactivity. Chlorophenyl enhances electron-withdrawing effects.
Triazolone/Thiadiazole Derivatives - : Triazolone core, nitrothiazolylthio group.
- : Thiadiazole-mercapto group.
Nitrothiazole enhances electronic effects; thiadiazole may improve metal-binding capacity.
Benzimidazole-Triazole Hybrids - : Benzimidazole core with aryl thiazole-triazole acetamide.
- Key difference : Flexible acetamide linker vs. rigid oxadiazole.
Acetamide linkers may improve solubility but reduce metabolic stability.

Physicochemical and Spectroscopic Comparisons

  • Lipophilicity : The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-chlorobenzyl analog (logP ~3.0) .
  • NMR Data: Target compound: Benzo[d][1,3]dioxol protons resonate at δ 6.0–6.2 (aromatic) and δ 5.9 (methylenedioxy). p-Tolyl methyl appears at δ 2.3 . (tetrahydroimidazoquinazolinone): Thioxo carbon at δ 180 ppm (13C NMR), distinct from the target’s thioether (δ 35–40 ppm for SCH2) .

Biological Activity

The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O4_{4}S
  • Molecular Weight : 384.40 g/mol

The structure features a quinazolinone core substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to the target molecule have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds is believed to contribute to their antimicrobial efficacy.

Anticancer Properties

Several studies have indicated that quinazolinone derivatives possess anticancer properties. The target compound's structural components may enhance its ability to inhibit cancer cell proliferation:

  • Mechanism of Action : Quinazolinones are known to interfere with cell cycle progression and induce apoptosis in cancer cells. For example, related compounds have demonstrated activity against breast cancer cell lines by promoting cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone derivatives has been explored extensively:

  • Case Studies : Compounds with similar structures have been reported to reduce inflammation markers in animal models of arthritis . The mechanism likely involves the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism
AntimicrobialBenzotriazole derivativesDisruption of bacterial cell wall integrity
AnticancerQuinazolinone analogsInduction of apoptosis and cell cycle arrest
Anti-inflammatoryQuinazolinone derivativesInhibition of pro-inflammatory cytokines

Research Findings

Recent research highlights the versatility of the target compound's biological activity:

  • Antimicrobial Efficacy : A study found that derivatives similar to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Candida albicans .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound induced cytotoxicity in various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
  • Anti-inflammatory Activity : In a controlled study using animal models, administration of related quinazolinone compounds resulted in a significant reduction in paw edema compared to control groups .

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